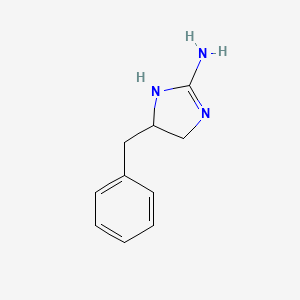

5-benzyl-4,5-dihydro-1H-imidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

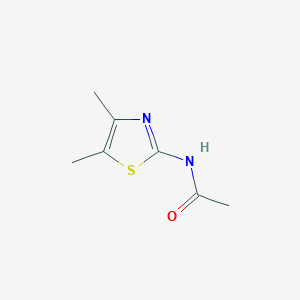

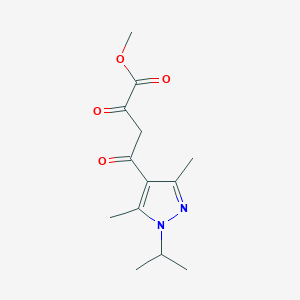

“5-benzyl-4,5-dihydro-1H-imidazol-2-amine” is a chemical compound with the molecular formula C10H13N3 . It has a molecular weight of 175.23 . This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives, including “5-benzyl-4,5-dihydro-1H-imidazol-2-amine”, often involves multi-component reactions . For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of “5-benzyl-4,5-dihydro-1H-imidazol-2-amine” includes an imidazole ring, which is a five-membered ring with two nitrogen atoms . The benzyl group is attached to the 5-position of the imidazole ring .Chemical Reactions Analysis

Imidazole derivatives, including “5-benzyl-4,5-dihydro-1H-imidazol-2-amine”, can participate in various chemical reactions. For example, they can undergo oxidation, condensation, bromination, and Suzuki coupling reactions .Physical And Chemical Properties Analysis

“5-benzyl-4,5-dihydro-1H-imidazol-2-amine” is a powder at room temperature . It has a melting point of 123-125 degrees Celsius .Scientific Research Applications

Antimicrobial Activity

5-Benzyl-4,5-dihydro-1H-imidazol-2-amine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed significant antibacterial activity, comparable to standard antibiotics like Streptomycin and Benzyl penicillin, and antifungal activity against agents like Fluconazole (V. Reddy & K. R. Reddy, 2010).

Local Anesthetic Agents

Derivatives of 5-Benzyl-4,5-dihydro-1H-imidazol-2-amine have been studied for their potential as local anesthetic agents. These derivatives were synthesized using a one-pot reaction and showed considerable local anesthetic activity with minimal toxicity, compared to standard agents like lidocaine (Yan Ran, Ming Li, & Zongren Zhang, 2015).

Dual Serotonin Receptor Antagonists

Compounds including derivatives of 5-Benzyl-4,5-dihydro-1H-imidazol-2-amine have been synthesized and evaluated as dual 5-HT7/5-HT2A serotonin receptor antagonists. These compounds showed promising results in crossing the blood-brain barrier, indicating potential use in central nervous system applications (Emmanuel Deau et al., 2015).

Solvent-Free Synthesis of Imidazoles

5-Benzyl-4,5-dihydro-1H-imidazol-2-amine has been used in the solvent-free synthesis of tetrasubstituted imidazoles. This process demonstrates the efficiency and environmental friendliness of the synthesis approach (M. Zolfigol et al., 2013).

Synthesis of Benzimidazoles

Novel syntheses involving 5-Benzyl-4,5-dihydro-1H-imidazol-2-amine have been developed for creating benzimidazoles, which have applications in pharmaceuticals and material science. These processes involve innovative approaches to cyclization and oxidation (F. Sa̧czewski et al., 2005).

Aminocarbonylation Reactions

This compound has also been used in the aminocarbonylation of imidazoles, leading to the synthesis of peptidomimetics and other biologically active compounds (A. Skogh et al., 2013).

Pd-Catalyzed Arylation

5-Benzyl-4,5-dihydro-1H-imidazol-2-amine has been used in palladium-catalyzed arylations, demonstrating its utility in creating complex molecular structures for various applications (F. Bellina et al., 2008).

Ultrasound-Assisted Synthesis

The compound has also been utilized in ultrasound-assisted synthesis processes, showcasing its adaptability to modern, efficient, and environmentally friendly synthetic methods (Urja D. Nimbalkar et al., 2018).

Safety and Hazards

The safety information for “5-benzyl-4,5-dihydro-1H-imidazol-2-amine” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The future directions for “5-benzyl-4,5-dihydro-1H-imidazol-2-amine” and other imidazole derivatives could involve further exploration of their biological activities and potential applications in drug development . The development of new synthetic routes and the study of their chemical reactions could also be areas of future research .

properties

IUPAC Name |

5-benzyl-4,5-dihydro-1H-imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H3,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKGTJHTWRZQLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=N1)N)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzyl-4,5-dihydro-1H-imidazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2487616.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2487619.png)

![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2487620.png)

![2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B2487629.png)